c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2
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Overview
Description
The compound C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2 is a synthetic peptide analog. It is a modified version of minigastrin, a peptide hormone that targets the cholecystokinin-2 receptor (CCK-2R). This receptor is overexpressed in various human tumors, making the compound significant in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:
Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .
Chemical Reactions Analysis
Types of Reactions
C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2: primarily undergoes:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Particularly at the tryptophan residue, which can be oxidized to form kynurenine.
Substitution: Modifications at specific residues to enhance stability or binding affinity.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using HCl or NaOH.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various protecting groups and coupling reagents like Fmoc, Boc, HBTU, and DIC.
Major Products Formed
Hydrolysis: Smaller peptide fragments.
Oxidation: Oxidized tryptophan derivatives.
Substitution: Modified peptides with enhanced properties.
Scientific Research Applications
C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2: has several applications in scientific research:
Cancer Research: Used in targeting CCK-2R overexpressing tumors for diagnostic imaging and radiotherapy.
Molecular Imaging: Radiolabeled versions are used in PET and SPECT imaging to visualize tumor sites.
Drug Development: Serves as a lead compound for developing new cancer therapeutics.
Biological Studies: Helps in understanding the role of CCK-2R in various physiological and pathological processes.
Mechanism of Action
The compound exerts its effects by binding to the cholecystokinin-2 receptor (CCK-2R). This binding activates intracellular signaling pathways, leading to various cellular responses. The primary pathway involves the activation of G proteins, which in turn activate adenylate cyclase, increasing cAMP levels and triggering downstream effects .
Comparison with Similar Compounds
C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2: is compared with other minigastrin analogs such as:
DOTA-MGS5: Similar targeting profile but with different modifications for enhanced stability.
DOTA-PP-F11N: Another analog used in radioligand therapy with a different peptide sequence.
These compounds share the common goal of targeting CCK-2R but differ in their specific modifications and resulting properties .
Properties
Molecular Formula |
C46H59N11O9 |
---|---|
Molecular Weight |
910.0 g/mol |
IUPAC Name |
3-[(2S,5S,8R,11S,14S,17S)-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]propanoic acid |
InChI |
InChI=1S/C46H59N11O9/c1-2-3-12-33-41(62)55-35(18-20-39(59)60)43(64)56-36(23-26-15-16-27-9-4-5-10-28(27)22-26)44(65)54-34(14-8-21-50-46(48)49)42(63)57-37(24-29-25-51-31-13-7-6-11-30(29)31)45(66)53-32(40(47)61)17-19-38(58)52-33/h4-7,9-11,13,15-16,22,25,32-37,51H,2-3,8,12,14,17-21,23-24H2,1H3,(H2,47,61)(H,52,58)(H,53,66)(H,54,65)(H,55,62)(H,56,64)(H,57,63)(H,59,60)(H4,48,49,50)/t32-,33-,34-,35-,36+,37-/m0/s1 |
InChI Key |
PAILFUNFWZLMMN-BWBQVKFQSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCC(=O)O |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCC(=O)O |
Origin of Product |
United States |
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